molecular formula C25H30N6O B607278 EHop-016

EHop-016

Cat. No.: B607278
M. Wt: 430.5 g/mol
InChI Key: AFTZZRFCMOAFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EHop-016 is a novel small molecule inhibitor specifically targeting Rac GTPase activity. Rac GTPases are part of the Rho family of small GTPases, which play a crucial role in regulating the actin cytoskeleton, cell migration, and invasion. This compound has shown significant potential as a therapeutic agent for inhibiting cancer metastasis by blocking Rac activity .

Biochemical Analysis

Biochemical Properties

EHop-016 interacts with Rac1 and Rac3, members of the RAS superfamily of small GTPase . It inhibits Rac1 activity with an IC50 of 1.1 μM in MDA-MB-435 cells . This compound blocks the interaction of Rac with the Rac exchange factor Vav2 . It is specific for Rac1 and Rac3 at concentrations of ≤5 μM . At higher concentrations (10μM), it inhibits the related Rho GTPase Cdc42 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the Rac activity of MDA-MB-231 metastatic breast cancer cells and reduces Rac-directed lamellipodia formation in both cell lines . This compound decreases Rac downstream effects of PAK1 (p21-activated kinase 1) activity and directed migration of metastatic cancer cells . Moreover, at effective concentrations (<5 μM), this compound does not affect the viability of transformed mammary epithelial cells (MCF-10A) and reduces .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the interaction of Rac with the Rac exchange factor Vav2, inhibiting Rac activity . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK), lamellipodia extension, and cell migration in metastatic cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to decrease Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study showed that a dose of 25 mg/kg bodyweight was effective at reducing tumor growth in nude mice .

Metabolic Pathways

It is known to inhibit the Rac GTPase, which functions in various cellular processes including regulation of secretory processes, membrane ruffles, cell polarization and phagocytosis of apoptotic cells .

Chemical Reactions Analysis

Types of Reactions: EHop-016 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically inhibits the interaction between Rac GTPases and their guanine nucleotide exchange factors .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as pyrimidine derivatives, carbazole compounds, and morpholine. Reaction conditions typically include controlled temperatures, solvents like dimethyl sulfoxide, and purification steps to achieve high purity .

Major Products: The major product of the synthesis is this compound itself, characterized by its ability to inhibit Rac1 and Rac3 GTPase activity with high specificity .

Properties

IUPAC Name

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTZZRFCMOAFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of EHop-016?

A1: this compound primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]

Q2: How does this compound interact with Rac1/3?

A2: this compound disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, this compound can also directly inhibit GTP/GDP binding to Rac1/3. []

Q3: What are the downstream consequences of this compound-mediated Rac1/3 inhibition?

A3: this compound reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []

Q4: How does this compound impact the tumor microenvironment?

A4: Research suggests that this compound can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.

Q7: How do structural modifications of this compound affect its activity?

A7: Researchers have explored this compound derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than this compound. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]

Q8: What is known about the stability of this compound?

A8: The provided abstracts do not contain specific information on the stability of this compound under various conditions.

Q9: Have any formulation strategies been investigated to improve this compound's stability or bioavailability?

A9: Research mentions that this compound has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for this compound in breast cancer. []

Q10: What is the pharmacokinetic profile of this compound in preclinical models?

A10: Studies in mice showed that this compound is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify this compound in mouse plasma for pharmacokinetic studies. []

Q11: How does the pharmacokinetic profile of this compound relate to its in vivo efficacy?

A11: While this compound shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]

Q12: What cell-based assays have been used to assess the efficacy of this compound?

A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate this compound's efficacy. [, , , ]

Q13: Which animal models have been used to study this compound's effects?

A13: this compound's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]

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